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Compound of Interest

Compound Name: ELA-14 (human)

Cat. No.: B2641321 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs),

and detailed experimental protocols to address challenges related to the in vivo stability of

ELA-14 (human).

Section 1: Frequently Asked Questions (FAQs)
Q1: What is ELA-14 and what is its biological role?

ELA-14, also known as Elabela(19-32), is a 14-amino-acid peptide fragment derived from the

larger hormone ELABELA (ELA).[1] ELA is the second identified endogenous ligand for the G-

protein-coupled apelin receptor (APJ).[2][3][4] The ELA/APJ signaling pathway is crucial in

various physiological processes, including cardiovascular development and function, fluid

homeostasis, and blood pressure regulation.[3] ELA-14 itself binds to the APJ receptor and can

activate downstream signaling pathways, such as the Gαi1 and β-arrestin-2 pathways, making

it a molecule of significant therapeutic interest.

Q2: Why is the in vivo stability of ELA-14 a concern for researchers?

Like many therapeutic peptides, ELA-14 is susceptible to rapid degradation in the body. The

parent peptide, ELA-32, has a half-life of approximately 47 minutes in human plasma but is

degraded in less than a minute in human kidney homogenates. This rapid clearance, primarily

through enzymatic degradation and renal filtration, presents a major hurdle for its development
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as a therapeutic agent, as it limits the peptide's ability to reach its target receptor and sustain a

therapeutic effect.

Q3: What are the primary degradation pathways for peptides like ELA-14 in vivo?

The primary degradation pathways for peptides in vivo include:

Proteolytic Degradation: Peptides are rapidly broken down by proteases and peptidases

present in the blood, tissues, and on cell surfaces. Exopeptidases cleave amino acids from

the N- or C-terminus, while endopeptidases cleave internal peptide bonds.

Renal Clearance: Due to their small size, peptides are often quickly filtered from the blood by

the glomeruli in the kidneys and excreted.

Chemical Degradation: Although less common in vivo than enzymatic degradation, chemical

processes like oxidation can also contribute to the breakdown of certain peptide sequences.

Q4: What is the ELA-14 / APJ signaling pathway?

ELA-14 acts as an agonist for the APJ receptor. Upon binding, it triggers a conformational

change in the receptor, leading to the activation of intracellular signaling cascades. This

includes G-protein-dependent pathways that can inhibit cAMP production and activate the

ERK1/2 pathway, as well as β-arrestin-dependent pathways that can lead to receptor

internalization. These pathways collectively regulate cellular functions like proliferation,

migration, and apoptosis.
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ELA-14 activates G-protein and β-arrestin pathways via the APJ receptor.

Section 2: Troubleshooting Guide
Q5: My modified ELA-14 analog has a longer plasma half-life but shows reduced biological

activity. What went wrong?

This is a common challenge. The modifications that enhance stability can sometimes interfere

with the peptide's ability to bind to its receptor.

Potential Cause 1: Steric Hindrance. Large modifications like PEGylation or fusion to a large

protein (e.g., Fc domain) can physically block the peptide's binding site.

Potential Cause 2: Altered Conformation. The C-terminal residues (Arg28, Val29, Pro30,

Phe31, Pro32) and His26 of ELA-14 are critical for receptor binding and signaling.

Modifications that alter the peptide's 3D structure can disrupt the precise orientation needed

for receptor interaction.

Troubleshooting Steps:
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Modify a Different Site: If you modified the C-terminus, try modifying the N-terminus, which

is less critical for ELA-14's activity.

Use a Linker/Spacer: When using PEG or other large molecules, incorporate a flexible

linker between the peptide and the modifying group to reduce steric hindrance.

Screen Smaller Modifications: Test less bulky modifications. For example, instead of a

large PEG chain, try N-terminal acetylation or C-terminal amidation, which are smaller

changes that primarily protect against exopeptidases.

Perform Alanine Scanning: Systematically replace each amino acid with alanine to confirm

which residues are essential for activity in your assay before choosing a modification site.

Q6: How can I effectively reduce the rapid renal clearance of ELA-14?

Rapid renal clearance is a major issue for small peptides. The solution is to increase the

hydrodynamic radius of the molecule to exceed the glomerular filtration threshold (~60-70 kDa).

Strategy 1: PEGylation. Covalently attaching polyethylene glycol (PEG) chains is a well-

established method to increase molecular size and steric hindrance, thereby reducing renal

clearance and protecting against proteolysis. A 16-fold increase in plasma half-life has been

demonstrated for other peptides using this method.

Strategy 2: Lipidation (Fatty Acid Conjugation). Attaching a fatty acid chain promotes binding

to serum albumin (~66 kDa). This complex is too large for renal filtration, effectively "hitching

a ride" on the long-circulating albumin, which has a half-life of about 19 days.

Strategy 3: Fusion Proteins. Creating a recombinant fusion protein of ELA-14 with a larger

protein like human serum albumin (HSA) or the Fc fragment of an antibody (IgG) can

dramatically extend its half-life. The Fc-fusion approach also leverages the neonatal Fc

receptor (FcRn) recycling pathway to avoid degradation.

Q7: What are the best strategies to protect ELA-14 from enzymatic degradation?

Protecting against proteases requires modifying the peptide structure to make it

unrecognizable to these enzymes.
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Strategy 1: Terminal Modifications. N-terminal acetylation and C-terminal amidation are

simple, effective ways to block exopeptidases, which degrade peptides from the ends.

Strategy 2: Incorporate D-Amino Acids. Proteases are stereospecific and primarily recognize

L-amino acids. Strategically replacing a key L-amino acid at a cleavage site with its D-

enantiomer can significantly increase resistance to degradation while potentially maintaining

activity.

Strategy 3: Cyclization. Linking the N- and C-termini (head-to-tail cyclization) or creating a

side-chain to side-chain linkage can make the peptide conformationally constrained. This

rigidity can prevent the peptide from fitting into the active site of a protease.

Strategy 4: Use of Unnatural Amino Acids. Incorporating non-natural amino acids (e.g., N-

methylated amino acids, beta-homo-amino acids) can also enhance stability by altering the

peptide backbone or side chains in ways that proteases cannot recognize.

The following workflow can help guide the selection of a stability enhancement strategy.
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Goal: Improve ELA-14 In Vivo Stability
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Workflow for selecting a stability enhancement strategy for ELA-14.

Comparative Data on Stability Strategies
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Strategy
Primary
Mechanism

Pros Cons

N/C-Terminal Capping
Blocks exopeptidase

degradation.

Simple synthesis,

minimal structural

perturbation.

Does not protect from

endopeptidases or

renal clearance.

D-Amino Acid

Substitution

Prevents protease

recognition at specific

sites.

Highly effective

against proteolysis,

can improve receptor

affinity.

Can alter

conformation and

reduce or abolish

activity.

Cyclization

Constrains

conformation, reduces

susceptibility to

proteases.

High stability, can

improve receptor

selectivity.

Can be synthetically

challenging, may

reduce activity.

PEGylation

Increases

hydrodynamic size,

shields from

proteases.

Dramatically reduces

renal clearance,

increases solubility.

Can cause steric

hindrance, potential

for immunogenicity.

Lipidation
Promotes binding to

serum albumin.

Significantly extends

half-life via albumin

"piggybacking".

May increase

hydrophobicity and

aggregation issues.

Fc-Fusion

Creates a large

recombinant protein,

engages FcRn

recycling.

Very long half-life,

established

technology.

Complex production

(recombinant

expression), large size

may limit tissue

penetration.

Section 3: Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for ELA-14 Analogs

Objective: To determine the half-life of an ELA-14 analog in plasma to screen for improved

stability against proteases.

Materials:
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ELA-14 analog (lyophilized)

Human plasma (or species of interest), anticoagulated (e.g., with K2-EDTA)

Phosphate-buffered saline (PBS), pH 7.4

Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA) and an internal

standard

Incubator or water bath at 37°C

Microcentrifuge tubes

LC-MS/MS system

Methodology:

Preparation:

Allow frozen plasma to thaw completely at 4°C. Centrifuge at 2000 x g for 15 minutes at

4°C to remove any precipitates.

Prepare a stock solution of the ELA-14 analog (e.g., 1 mg/mL) in an appropriate solvent

(e.g., water or PBS).

Incubation:

Pre-warm an aliquot of the plasma to 37°C for 10 minutes.

To initiate the reaction (t=0), spike the plasma with the ELA-14 analog stock solution to a

final concentration of 5-10 µM. Mix gently by inversion.

Time-Point Sampling:

Immediately withdraw a 50 µL aliquot and add it to a microcentrifuge tube containing 150

µL of ice-cold quenching solution. This is your t=0 sample.

Continue incubating the plasma mixture at 37°C.
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Withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

Quench each sample immediately as described above.

Sample Processing:

Vortex all quenched samples vigorously for 30 seconds.

Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to precipitate plasma

proteins.

Carefully transfer the supernatant to HPLC vials for analysis.

Analysis:

Analyze the samples by LC-MS/MS to quantify the remaining amount of intact ELA-14

analog at each time point.

Plot the percentage of remaining peptide against time.

Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: Site-Specific PEGylation of ELA-14 (N-terminal)

Objective: To covalently attach a PEG molecule to the N-terminus of ELA-14 to increase its

hydrodynamic size.

Materials:

ELA-14 peptide with a free N-terminus

mPEG-NHS ester (methoxy-Polyethylene Glycol-N-Hydroxysuccinimide ester) of desired

molecular weight (e.g., 20 kDa)

Reaction buffer: 100 mM sodium bicarbonate buffer, pH 8.0-8.5

Quenching solution: 1 M Tris-HCl, pH 8.0

Purification system: Size-exclusion or reversed-phase chromatography (HPLC)
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Methodology:

Dissolution:

Dissolve the ELA-14 peptide in the reaction buffer to a concentration of 1-5 mg/mL.

Dissolve the mPEG-NHS ester in the reaction buffer.

Reaction:

Add the mPEG-NHS ester solution to the peptide solution. A 5- to 10-fold molar excess of

the PEG reagent over the peptide is typically used.

Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The

NHS ester will react with the primary amine at the N-terminus of the peptide.

Quenching:

Add the quenching solution (e.g., to a final concentration of 50 mM) to the reaction mixture

to hydrolyze any unreacted mPEG-NHS ester. Let it sit for 15 minutes.

Purification:

Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using an

appropriate chromatography method.

Size-exclusion chromatography is effective for separating the much larger PEGylated

conjugate from the small, unreacted peptide.

Characterization:

Confirm the identity and purity of the final product using SDS-PAGE (which will show a

significant increase in apparent molecular weight) and Mass Spectrometry (e.g., MALDI-

TOF).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize

conditions based on their specific peptide analogs and available equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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